Cas no 2933-75-7 (2-(2-methoxyphenyl)aminoethan-1-ol)

2-(2-methoxyphenyl)aminoethan-1-ol structure
2933-75-7 structure
Product Name:2-(2-methoxyphenyl)aminoethan-1-ol
CAS No:2933-75-7
MF:C9H13NO2
MW:167.205022573471
MDL:MFCD01728050
CID:273351
PubChem ID:76238
Update Time:2025-04-19

2-(2-methoxyphenyl)aminoethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-[(2-methoxyphenyl)amino]-
    • 2-(2-methoxyanilino)ethanol
    • 2-[(2-methoxyphenyl)amino]ethanol
    • 2933-75-7
    • 2-(2-methoxyphenylamino)ethanol
    • AKOS000252024
    • CS-0239577
    • Ethanol, 2-((2-methoxyphenyl)amino)-
    • DTXSID40183568
    • CWDMDQXDGXFQFX-UHFFFAOYSA-N
    • Ethanol, 2-(o-anisidino)-
    • 2-[(2-methoxyphenyl)amino]ethan-1-ol
    • BRN 1102876
    • 2-o-Anisidinoethanol
    • EN300-215542
    • 4-13-00-00825 (Beilstein Handbook Reference)
    • N-(2-hydroxyethyl)-o-anisidine
    • CAA93375
    • Z335255666
    • CHEMBL4557934
    • SCHEMBL3073595
    • 2-(2-methoxyphenyl)aminoethan-1-ol
    • MDL: MFCD01728050
    • Inchi: 1S/C9H13NO2/c1-12-9-5-3-2-4-8(9)10-6-7-11/h2-5,10-11H,6-7H2,1H3
    • InChI Key: CWDMDQXDGXFQFX-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1NCCO

Computed Properties

  • Exact Mass: 167.09469
  • Monoisotopic Mass: 167.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.49

2-(2-methoxyphenyl)aminoethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M228215-25mg
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$ 70.00 2022-06-04
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Enamine
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Enamine
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